REACTION_CXSMILES
|
C(O[C:4](=[NH:14])[C:5]1[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:6]=1[O:12][CH3:13])C.N>CO>[Cl:11][C:9]1[CH:8]=[CH:7][C:6]([O:12][CH3:13])=[C:5]([CH:10]=1)[CH:4]=[NH:14]
|
Name
|
|
Quantity
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1 g
|
Type
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reactant
|
Smiles
|
C(C)OC(C1=C(C=CC(=C1)Cl)OC)=N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Evaporation of volatiles under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C=N)C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.875 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 129% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |